

# Spectroscopic and Synthetic Profile of 2-(Furan-2-yl)azepane: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Furan-2-yl)azepane

Cat. No.: B1335448

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December 27, 2025

## Introduction

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel heterocyclic compound, **2-(Furan-2-yl)azepane**. The conjunction of the furan and azepane moieties suggests potential applications in medicinal chemistry and drug discovery, warranting a detailed examination of its structural and synthetic aspects. Due to the limited availability of experimental data, this guide leverages predictive methodologies to forecast the spectral properties of the molecule, offering a valuable resource for its identification and characterization. Furthermore, a detailed synthetic protocol is proposed based on modern cross-coupling techniques.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(Furan-2-yl)azepane**. These predictions are generated using established computational algorithms and provide a foundational dataset for the empirical analysis of this compound.

### Table 1: Predicted <sup>1</sup>H NMR Data

Atom	Predicted Chemical Shift (ppm)	Predicted Multiplicity
H-5'	7.35	dd
H-3'	6.32	dd
H-4'	6.21	dd
H-2	3.95	t
H-7 (eq)	3.10	m
H-7 (ax)	2.75	m
H-3 - H-6	1.50 - 1.90	m
NH	1.80	br s

Predicted in CDCl<sub>3</sub> at 400 MHz.

**Table 2: Predicted <sup>13</sup>C NMR Data**

Atom	Predicted Chemical Shift (ppm)
C-2'	158.0
C-5'	141.5
C-3'	110.0
C-4'	105.0
C-2	62.0
C-7	48.0
C-3	38.0
C-5	30.0
C-4	28.0
C-6	26.0

Predicted in CDCl<sub>3</sub> at 100 MHz.

**Table 3: Predicted Mass Spectrometry Data**

Adduct	Predicted m/z
[M+H] <sup>+</sup>	166.1226
[M+Na] <sup>+</sup>	188.1045
[M-H] <sup>-</sup>	164.1081

Data sourced from computational predictions.[\[1\]](#)

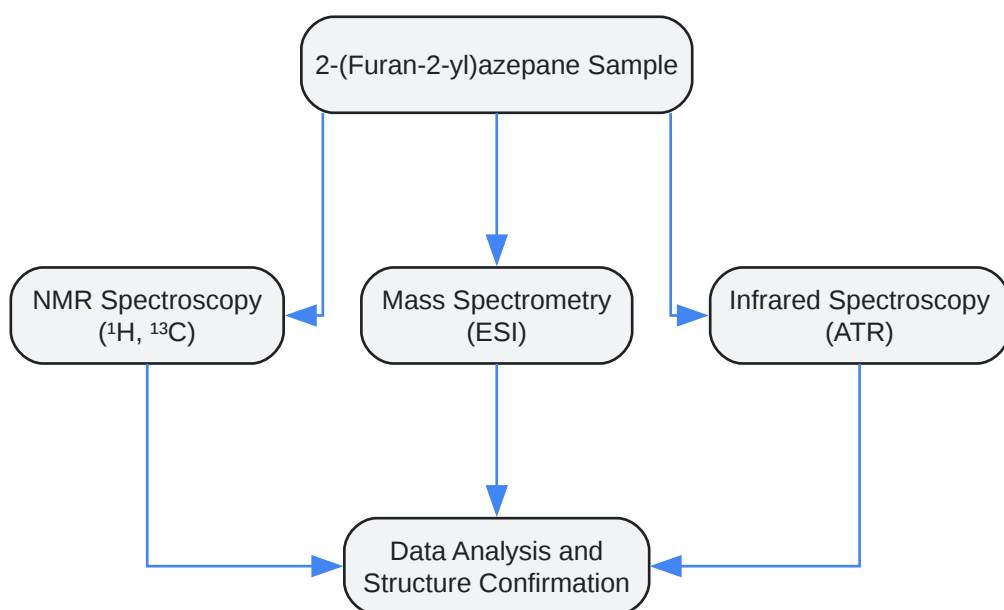
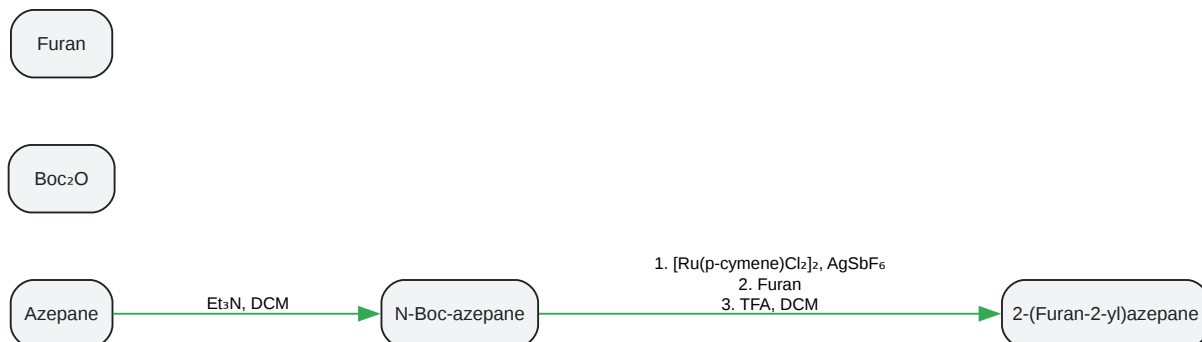
**Table 4: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H Stretch (Secondary Amine)
3115 - 3110	Weak	C-H Stretch (Furan Ring)
2930 - 2850	Strong	C-H Stretch (Aliphatic)
1590 - 1500	Medium	C=C Stretch (Furan Ring)
1470 - 1440	Medium	C-H Bend (Aliphatic)
1350 - 1250	Medium	C-N Stretch
1015	Strong	C-O-C Stretch (Furan Ring)

## Synthetic Protocol

A plausible synthetic route for **2-(Furan-2-yl)azepane** involves the direct C-H arylation of an N-protected azepane derivative. The following protocol is adapted from established methods for the synthesis of 2-substituted cyclic amines.

## Proposed Synthetic Pathway



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## References

- 1. Predict <sup>1</sup>H proton NMR spectra [nmrdb.org]

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